4,5-dibromoisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
16560-62-6 |
|---|---|
Molecular Formula |
C9H5Br2N |
Molecular Weight |
286.95 g/mol |
IUPAC Name |
4,5-dibromoisoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H |
InChI Key |
PXVJQUPSXNNWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)Br |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4,5 Dibromoisoquinoline and Its Precursors
Classical and Evolving Cyclization Strategies for Isoquinoline (B145761) Core Formation
The construction of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant alongside modern adaptations. These strategies can be hypothetically applied to the synthesis of 4,5-dibromoisoquinoline by employing appropriately substituted precursors.
Optimized Bischler-Napieralski Cyclization Protocols
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.orgwikipedia.orgjk-sci.comnrochemistry.comthermofisher.compatsnap.com For the targeted synthesis of this compound, this would necessitate a precursor such as N-(2-(2,3-dibromophenyl)ethyl)acetamide.
The cyclization is typically promoted by dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). organic-chemistry.orgjk-sci.comnrochemistry.com The reaction is most effective for arenes bearing electron-donating groups, which facilitate the intramolecular electrophilic aromatic substitution. nrochemistry.comnrochemistry.com The presence of two bromine atoms on the phenyl ring of the precursor would deactivate the ring, potentially requiring harsher reaction conditions.
| Reagent/Condition | Role | Reference |
| P2O5, POCl3, ZnCl2 | Condensation/Dehydrating agents | thermofisher.com |
| Refluxing acidic conditions | Promotes cyclization | wikipedia.org |
| Electron-donating groups on arene | Activate the ring for substitution | nrochemistry.comnrochemistry.com |
Subsequent dehydrogenation of the resulting dihydroisoquinoline to the aromatic isoquinoline is typically achieved using reagents such as palladium on carbon (Pd/C) or sulfur.
Refined Pomeranz-Fritsch and Pictet-Spengler Synthesis Approaches
Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine. thermofisher.comnih.govorganicreactions.orgwikipedia.orgresearchgate.net To synthesize this compound via this route, one would start with 2,3-dibromobenzaldehyde (B1338254). The subsequent cyclization in the presence of a strong acid, such as sulfuric acid, would theoretically yield the desired product. nih.govwikipedia.org The Pomeranz-Fritsch reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org
| Starting Material | Reagent | Product | Reference |
| Benzaldehyde | 2,2-dialkoxyethylamine | Benzalaminoacetal | nih.govwikipedia.org |
| Benzalaminoacetal | Strong acid (e.g., H2SO4) | Isoquinoline | nih.govwikipedia.org |
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nrochemistry.comnrochemistry.comwikipedia.orgchemrxiv.orgmasterorganicchemistry.comgoogle.com A subsequent oxidation step is required to furnish the aromatic isoquinoline. For the synthesis of this compound, the starting material would be 2-(2,3-dibromophenyl)ethanamine. nih.gov The reaction is known to proceed under milder conditions when the aromatic ring is electron-rich. wikipedia.org The deactivating effect of the two bromine atoms would likely necessitate stronger acidic conditions for the cyclization to occur.
| Reactants | Catalyst | Intermediate | Reference |
| β-arylethylamine, aldehyde/ketone | Protic or Lewis acid | Iminium ion | nrochemistry.comwikipedia.org |
Alternative Annulation and Heterocycle Assembly Methods
Modern synthetic chemistry has introduced a variety of annulation strategies for the construction of the isoquinoline core, often employing transition metal catalysis. These methods offer alternative pathways that might be amenable to the synthesis of specifically substituted isoquinolines. For instance, palladium-catalyzed annulation reactions have been developed for the regioselective synthesis of isoquinolones, which can be further transformed into isoquinolines. organic-chemistry.orgnih.gov Rhodium-catalyzed C-H activation and annulation of benzamides with alkynes or diazo compounds also provide access to substituted isoquinolines. nih.gov While not explicitly demonstrated for this compound, these methods could potentially be adapted by using appropriately substituted starting materials.
Regioselective Bromination Techniques for Targeted Functionalization
The introduction of bromine atoms onto the isoquinoline skeleton with precise control of their positions is a critical aspect of synthesizing this compound. This can be approached through direct bromination of the parent heterocycle or by indirect methods involving the transformation of pre-installed functional groups.
Direct Electrophilic Aromatic Bromination with Positional Selectivity Control
Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. dntb.gov.ua Direct bromination of isoquinoline under various conditions typically yields a mixture of isomers, with 5-bromoisoquinoline (B27571) and 8-bromoisoquinoline (B29762) being the major products. wikipedia.orgthieme-connect.com
The regioselectivity of the bromination can be influenced by the reaction conditions. For instance, bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25 °C to -18 °C) has been shown to regioselectively produce 5-bromoisoquinoline in good yield. jk-sci.comthermofisher.com Careful temperature control is crucial to suppress the formation of the 8-bromo isomer. wikipedia.org
Further bromination of 5-bromoisoquinoline would be required to obtain this compound. The directing effect of the existing bromine atom at C5, which is deactivating and ortho-, para-directing, combined with the electronic properties of the isoquinoline nucleus, would influence the position of the second bromination. However, the literature does not provide a clear, high-yielding method for the direct bromination of 5-bromoisoquinoline to selectively afford the 4,5-dibromo product. Over-bromination can lead to products such as 5,8-dibromoisoquinoline (B186898). wikipedia.org
| Substrate | Reagent | Conditions | Major Product | Reference |
| Isoquinoline | NBS, H2SO4 | -25 °C to -18 °C | 5-Bromoisoquinoline | jk-sci.comthermofisher.com |
| Isoquinoline | Br2, AlCl3 | Heat | 5-Bromoisoquinoline | wikipedia.org |
| Isoquinoline Hydrochloride | Br2, Nitrobenzene | ~180 °C | 4-Bromoisoquinoline | jk-sci.com |
Indirect Bromination through Precursor Functionalization and Subsequent Transformations
Given the challenges in controlling the regioselectivity of direct di-bromination, indirect methods offer a more strategic approach.
Synthesis from Pre-brominated Precursors: As discussed in section 2.1, the use of a precursor already containing the desired 2,3-dibromo substitution pattern on the phenyl ring in a classical isoquinoline synthesis (e.g., Pomeranz-Fritsch with 2,3-dibromobenzaldehyde or Bischler-Napieralski with 2-(2,3-dibromophenyl)ethanamine) is a plausible, though not explicitly documented, route to this compound. The synthesis of these precursors, such as 2-amino-3,5-dibromobenzaldehyde, has been reported. patsnap.comgoogle.compatsnap.com
Sandmeyer Reaction: Another powerful indirect method is the Sandmeyer reaction, which allows for the introduction of a bromine atom via the diazotization of an amino group. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgbyjus.comnih.govutexas.eduresearchgate.net This strategy would involve the synthesis of a suitably substituted amino-bromoisoquinoline precursor. For example, if one could synthesize 4-amino-5-bromoisoquinoline or 5-amino-4-bromoisoquinoline, a subsequent Sandmeyer reaction (diazotization with nitrous acid followed by treatment with a copper(I) bromide) could yield the target this compound. organic-chemistry.orgwikipedia.orgbyjus.com This multi-step approach offers a high degree of regiochemical control, provided the necessary amino-bromo precursors can be accessed.
| Reaction | Reagents | Transformation | Reference |
| Diazotization | NaNO2, H+ | Ar-NH2 → Ar-N2+ | masterorganicchemistry.com |
| Sandmeyer Bromination | CuBr | Ar-N2+ → Ar-Br | organic-chemistry.orgwikipedia.org |
Influence of Reaction Conditions on Regioselectivity and Yield
In palladium-catalyzed syntheses, for instance, the choice of additives and solvent systems has been shown to completely alter the product profile. A study on the electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides catalyzed by palladium demonstrates this principle effectively. researchgate.net The reaction can be steered to selectively afford either 4-bromoisoquinolines or 4-bromoisoquinolones simply by modifying the additives and solvent. researchgate.net
For example, using a combination of palladium(II) bromide (PdBr₂), copper(II) bromide (CuBr₂), and lithium bromide (LiBr) as an additive in acetonitrile (B52724) (MeCN) solvent selectively yields 4-bromo-3-phenylisoquinoline. researchgate.net Conversely, replacing the lithium bromide with acetic acid (HOAc) and changing the solvent to a dichloroethane/water mixture (CH₂ClCH₂Cl/H₂O) results in the selective production of 4-bromo-3-phenylisoquinolin-1(2H)-one. researchgate.net The temperature also plays a role; in some palladium-catalyzed C–H activation/annulation reactions, no reaction occurs below 65 °C, while temperatures above 100 °C can lead to the decomposition of starting materials, making the optimal temperature crucial for achieving a good yield. mdpi.com
The following table illustrates the profound impact of reaction conditions on the synthesis of 4-bromo-isoquinoline derivatives from 2-phenylethynyl benzyl azide, highlighting the switch in product selectivity. researchgate.net
| Entry | Catalyst System | Additive (equiv.) | Solvent | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdBr₂ (5 mol%), CuBr₂ (3 equiv.) | LiBr (2) | MeCN | 20 | 4-Bromo-3-phenylisoquinoline | 75 |
| 2 | PdBr₂ (5 mol%), CuBr₂ (3 equiv.) | HOAc (2) | CH₂ClCH₂Cl/H₂O (50:1) | 34 | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 81 |
| 3 | PdBr₂ (5 mol%), CuBr₂ (3 equiv.) | LiBr (0.2) | CH₂ClCH₂Cl | 24 | 4-Bromo-3-phenylisoquinoline & 4-Bromo-3-phenylisoquinolin-1(2H)-one | 2a: 15, 3a: 65 |
| 4 | PdBr₂ (5 mol%), CuBr₂ (3 equiv.) | None | CH₂ClCH₂Cl | 24 | 4-Bromo-3-phenylisoquinolin-1(2H)-one | Trace |
Modern Catalytic Approaches in this compound Synthesis
Transition Metal-Catalyzed (e.g., Palladium, Copper, Ruthenium) C-H Activation and Cyclization Strategies
Modern organic synthesis has increasingly relied on transition metal-catalyzed C-H activation as a powerful and atom-economical tool for constructing complex molecular architectures. nih.govchemrxiv.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. chemrxiv.org For the synthesis of isoquinoline scaffolds, metals such as palladium, copper, rhodium, and ruthenium have been instrumental in catalyzing the direct cyclization of readily available precursors. nih.govsemanticscholar.org
These reactions typically proceed through a mechanism involving the formation of a cyclometallated intermediate. chemrxiv.orgsemanticscholar.org For instance, in a palladium-catalyzed process, the catalyst coordinates to a directing group on the substrate, facilitating the activation of a nearby C-H bond to form a stable palladacycle. mdpi.com This intermediate then undergoes annulation with a coupling partner, such as an alkyne or allene, through migratory insertion. mdpi.com A final reductive elimination step releases the functionalized isoquinoline product and regenerates the active catalyst, closing the catalytic cycle. mdpi.com
Ruthenium(II) and Rhodium(III) catalysts have also been effectively employed in tandem C-H activation and cyclization reactions to synthesize various heterocyclic compounds. nih.gov These methods offer high levels of regioselectivity, which is essential for preparing specifically substituted isoquinolines. The versatility of these catalytic systems allows for a broad substrate scope, enabling the synthesis of diverse isoquinoline derivatives that can serve as precursors to compounds like this compound.
Ligand Design and Catalyst Optimization for Enhanced Efficiency and Selectivity
The success of transition metal-catalyzed reactions is profoundly influenced by the nature of the ligands coordinated to the metal center. scholaris.ca Ligand design is a critical aspect of catalyst optimization, as ligands can modulate the steric and electronic properties of the metal catalyst, thereby controlling its reactivity, stability, and selectivity. scholaris.caresearchgate.net In the context of isoquinoline synthesis, the rational design of ligands is key to achieving high efficiency and precise regioselectivity.
By systematically modifying the ligand framework, chemists can fine-tune the catalyst's performance. For example, bulky ligands can enhance selectivity by creating a more sterically hindered environment around the metal, favoring reaction at less-hindered positions. Electron-donating or electron-withdrawing groups on the ligand can alter the electron density at the metal center, impacting its catalytic activity and its ability to facilitate key steps like oxidative addition and reductive elimination. scholaris.ca
This optimization process often involves screening a library of ligands to identify the ideal candidate for a specific transformation. Structure-activity relationship (SAR) studies, sometimes guided by computational modeling, help to understand how different ligand features affect the reaction outcome. nih.gov The development of novel N-heterocyclic carbene (NHC), phosphine (B1218219), and pyridine-based ligands continues to push the boundaries of what is possible in catalytic C-H functionalization and cyclization reactions for isoquinoline synthesis. scholaris.caresearchgate.net
Photoredox and Electro-Catalytic Methods for Isoquinoline Functionalization
In recent years, photoredox and electro-catalysis have emerged as powerful and sustainable strategies for organic synthesis, enabling transformations under exceptionally mild conditions. nih.govmdpi.com These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates via single-electron transfer (SET) processes. mdpi.com This approach has been successfully applied to the functionalization and synthesis of isoquinolines, offering alternatives to traditional methods that often require harsh reagents or high temperatures.
Photoredox catalysis, often employing iridium or ruthenium complexes as photosensitizers, can initiate radical cyclization cascades to construct the isoquinoline core. researchgate.netacs.org Upon irradiation with visible light, the excited photocatalyst can oxidize or reduce a substrate to generate a radical intermediate, which then undergoes the desired chemical transformation. nih.gov This methodology has been used for the C-H functionalization of existing isoquinoline rings, allowing for the direct introduction of various functional groups. nih.gov
Similarly, electro-catalysis provides a reagent-free method for generating radical intermediates through anodic oxidation or cathodic reduction. mdpi.com This technique offers precise control over the reaction's redox potential, often leading to high selectivity. Both photoredox and electro-catalytic methods are distinguished by their mild reaction conditions (often at room temperature), high functional group tolerance, and alignment with the principles of green chemistry. mdpi.comacs.org
Sustainable and Green Chemistry Principles in this compound Synthesis
Development of Solvent-Free or Environmentally Benign Solvent Systems
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a strong emphasis on minimizing environmental impact. mdpi.com A major focus of this effort is the reduction or elimination of hazardous organic solvents, which constitute a significant portion of chemical waste. dntb.gov.ua In the synthesis of isoquinolines and their precursors, research is shifting towards the use of environmentally benign solvent systems or solvent-free reaction conditions.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the low solubility of many organic substrates in water can be a challenge, the development of water-soluble catalysts and the use of co-solvents have enabled a growing number of organic reactions to be performed in aqueous media. mdpi.comnih.gov Other green solvents include ionic liquids, supercritical fluids, and bio-derived solvents, which offer unique properties while reducing environmental harm. nih.goveurekaselect.com
Solvent-free approaches represent an even more sustainable alternative. Mechanochemistry, particularly ball milling, involves conducting reactions in the solid state by mechanical force, eliminating the need for any solvent. rsc.org This technique can lead to unique reactivity, reduced reaction times, and minimal waste generation. rsc.org Applying these sustainable principles to the synthesis of this compound could significantly reduce the environmental footprint of its production by replacing traditional volatile organic solvents with greener alternatives or by eliminating them entirely.
Advanced Chemical Transformations and Reactivity Profiling of 4,5 Dibromoisoquinoline
Cross-Coupling Reactions at the Bromine-Substituted Positions (C4 and C5)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4,5-dibromoisoquinoline, the distinct electronic environments of the C4 and C5 positions—influenced by proximity to the nitrogen atom and the benzene (B151609) ring—govern the regioselectivity of these transformations.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. Research has demonstrated the feasibility of performing regioselective Suzuki-Miyaura reactions on dihalogenated quinolines and other nitrogen-containing heterocycles. The selection of catalyst, ligand, and reaction conditions is crucial for controlling which bromine atom is substituted. Generally, the C5 position is more sterically accessible and electronically favored for initial coupling.
For instance, a typical regioselective monocoupling reaction on a dibrominated nitrogen heterocycle might involve the use of a palladium catalyst like Pd(PPh₃)₄ with a base such as Na₂CO₃ in a mixed solvent system like DME/ethanol under microwave irradiation. Such conditions often favor substitution at the more reactive position, which in the case of similar substrates, has been shown to be the one further from the nitrogen-containing ring.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 5-Bromo-4-phenylisoquinoline | Not specified |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 4-Bromo-5-(4-methoxyphenyl)isoquinoline | Not specified |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For dihalogenated substrates like this compound, regioselectivity is a key consideration. Studies on analogous dihaloquinolines have shown that the position of coupling can be controlled. For instance, in 2,4-dichloroquinoline, Sonogashira coupling occurs selectively at the C2 position due to the higher reactivity of the chloro group at the azomethine carbon. libretexts.org A similar principle of differential reactivity applies to this compound, where one bromine is on the pyridine (B92270) ring and the other on the benzene ring, leading to predictable, selective reactions. The reaction is typically carried out under mild conditions, often at room temperature, using an amine base like diethylamine which can also serve as the solvent. wikipedia.org
Table 2: General Conditions for Sonogashira Coupling of Dihalo-N-Heterocycles
| Substrate | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 |
Heck Coupling for Alkenyl Derivatization
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful method for introducing alkenyl groups onto aromatic rings. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to control the efficiency and selectivity of the coupling. For substrates like this compound, the differential reactivity of the C4-Br and C5-Br bonds can be exploited to achieve selective mono-alkenylation, typically at the more reactive site.
Table 3: Typical Heck Coupling Reaction Parameters
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | 100 |
| This compound | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 120 |
Negishi and Stille Coupling Applications
Negishi Coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is noted for its high functional group tolerance and the reactivity of the organozinc reagents. wikipedia.orgorganic-chemistry.org The application of Negishi coupling to this compound allows for the introduction of a wide variety of alkyl, alkenyl, aryl, and other organic residues. The chemoselectivity between the C4 and C5 positions can be controlled by carefully selecting the reaction conditions, often allowing for stepwise functionalization.
Stille Coupling utilizes an organotin compound (organostannane) to couple with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, and their compatibility with a broad range of functional groups. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. wikipedia.org For this compound, Stille coupling provides a reliable method for forming C-C bonds, with the potential for regioselective substitution by exploiting the different reactivities of the two bromine atoms.
Table 4: Comparison of Negishi and Stille Coupling Parameters
| Reaction | Organometallic Reagent | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Negishi | R-Zn-X | Pd(PPh₃)₄ or Ni(acac)₂ | THF, DMF | High reactivity, moisture/air sensitive reagents |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Toluene, Dioxane | Stable reagents, broad functional group tolerance, toxic byproducts |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its wide substrate scope and functional group tolerance, allowing for the formation of aryl amines from primary and secondary amines. wikipedia.orglibretexts.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. jk-sci.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. jk-sci.com For this compound, this reaction allows for the selective introduction of amino groups at either the C4 or C5 position, depending on the reaction conditions.
Table 5: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, DPPF, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to palladium. |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and selectivity. |
Stereoselective and Chemoselective Aspects of Cross-Coupling Reactions
Chemoselectivity in the cross-coupling reactions of this compound refers to the selective reaction at one of the two bromine-substituted positions. This selectivity is governed by the different electronic and steric environments of the C4 and C5 positions. The C4-Br bond is on the pyridine ring, making it more electron-deficient and generally more reactive towards oxidative addition to the palladium catalyst compared to the C5-Br bond on the carbocyclic ring. This inherent difference in reactivity allows for selective mono-functionalization at the C4 position under carefully controlled conditions. By modifying catalysts, ligands, and reaction temperatures, chemists can often favor reaction at one site over the other, enabling sequential or one-pot multi-functionalization strategies. nih.gov
Stereoselectivity becomes relevant when the coupling partners or the resulting products contain stereocenters. While the aromatic core of this compound is achiral, stereoselective cross-coupling reactions can be employed to introduce chiral groups. researchgate.netnih.gov For example, using chiral ligands on the palladium catalyst can induce asymmetry in the product during certain types of coupling reactions. Furthermore, if an enantioenriched organometallic reagent is used, the cross-coupling can proceed with either retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. researchgate.netnih.gov The ability to control both chemoselectivity and stereoselectivity is crucial for the synthesis of complex, biologically active molecules where specific three-dimensional arrangements of atoms are required for activity.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of two bromine atoms on the isoquinoline (B145761) core at positions 4 and 5 significantly influences its reactivity towards nucleophiles. The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system, combined with the presence of the electronegative bromine atoms, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of Bromine Atoms towards Diverse Nucleophiles
The bromine atoms at the C4 and C5 positions of this compound exhibit differential reactivity towards nucleophiles. The C4 position is generally more susceptible to nucleophilic attack than the C5 position. This is attributed to the greater activation by the ring nitrogen at the para-position (C4) compared to the meta-like position (C5).
While specific studies detailing a broad range of nucleophiles on this compound are limited in publicly available literature, the principles of SNAr on halo-isoquinolines suggest that strong nucleophiles are required to facilitate substitution. The reactivity of haloisoquinolines is an important aspect of their chemistry, with 4-haloisoquinolines often serving as starting materials for further functionalization.
| Nucleophile Category | Example Nucleophile | Expected Reactivity |
| N-Nucleophiles | Amines (e.g., piperidine, morpholine) | Substitution at C4 is favored. |
| O-Nucleophiles | Alkoxides (e.g., sodium methoxide) | Substitution at C4 is expected to be more facile. |
| S-Nucleophiles | Thiolates (e.g., sodium thiophenoxide) | High reactivity towards C4 is anticipated. |
Regioselectivity in Double SNAr Reactions
In reactions where both bromine atoms are substituted, the regioselectivity is dictated by the relative reactivity of the C4 and C5 positions. The first substitution will preferentially occur at the more activated C4 position. The introduction of the first nucleophile can then electronically modulate the reactivity of the remaining C5-bromo substituent. Depending on the nature of the introduced group and the reaction conditions, the second substitution at the C5 position may require more forcing conditions.
Detailed research findings on double SNAr reactions on this compound are not extensively documented in readily accessible sources. However, based on the established principles of SNAr on heterocyclic systems, a stepwise substitution pattern is the most probable pathway.
Functional Group Interconversions and Further Derivatization
Beyond nucleophilic substitution, the bromine atoms on this compound serve as versatile handles for a variety of functional group interconversions, enabling the synthesis of a diverse array of isoquinoline derivatives.
Reductive Dehalogenation Strategies
The selective or complete removal of the bromine atoms can be a crucial step in synthetic sequences. Various reductive dehalogenation methods can be employed, with the choice of reagent and conditions influencing the outcome.
Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) with a hydrogen source is a common and effective method for the dehalogenation of aryl bromides. By controlling the stoichiometry of the hydrogen source and the reaction time, it may be possible to achieve selective monodebromination or complete removal of both bromine atoms.
Metal Hydride Reduction: Reagents such as sodium borohydride (NaBH₄) in the presence of a palladium catalyst or more potent hydride sources like lithium aluminum hydride (LiAlH₄) can also effect dehalogenation. The reactivity and selectivity can be tuned by the choice of hydride reagent and solvent system.
Other Methods: Reductive dehalogenation can also be achieved using methods like zinc dust in acetic acid or via electrochemical reduction.
Directed Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the nitrogen atom of the isoquinoline ring can act as a directing group, facilitating the deprotonation of an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA).
The most likely position for directed metalation would be C3, which is adjacent to the ring nitrogen. However, the presence of the C4-bromine atom could influence the regioselectivity of this process, potentially leading to halogen-metal exchange or lithiation at other positions. Following metalation, the resulting organolithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups.
| Electrophile | Functional Group Introduced |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxymethyl (-CH(OH)R) |
| Alkyl halides (e.g., methyl iodide) | Alkyl group (-R) |
| Silyl halides (e.g., trimethylsilyl chloride) | Silyl group (-SiMe₃) |
Oxidative and Reductive Transformations of the Isoquinoline Ring System
The isoquinoline nucleus itself can undergo oxidative and reductive transformations, although the presence of the dibromo substitution pattern may influence the course of these reactions.
Oxidative Transformations: Oxidation of the isoquinoline ring can lead to the formation of N-oxides upon treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation under more vigorous conditions can lead to cleavage of the pyridine or benzene ring.
Reductive Transformations: The isoquinoline ring can be reduced to a tetrahydroisoquinoline system. This is typically achieved through catalytic hydrogenation, often using catalysts like platinum oxide (Adam's catalyst) or palladium, under acidic conditions. The bromine atoms may or may not be stable to these conditions, potentially leading to concurrent dehalogenation.
Ring-Opening and Rearrangement Reactions
The inherent stability of the aromatic isoquinoline core, coupled with the electronic effects of the two bromine substituents, suggests that forcing conditions would be necessary to effect such transformations. The positions of the bromine atoms at C4 and C5 could potentially influence the electron distribution within the heterocyclic system, thereby affecting its susceptibility to nucleophilic or electrophilic attack that might initiate ring-opening or rearrangement cascades. However, without specific studies on this compound, any discussion on its reactivity in this context remains speculative.
Chemoselective Ring Scission and Contraction Processes
There is a lack of specific studies in the scientific literature detailing the chemoselective ring scission or contraction of this compound. While research on other substituted bromoisoquinolines has shown that ring transformations are possible, these are often highly dependent on the nature and position of other functional groups.
For instance, studies on aminobromoisoquinolines have demonstrated that the presence of an amino group can facilitate ring contraction or opening under specific reaction conditions, such as treatment with potassium amide in liquid ammonia. In these cases, the amino group plays a pivotal role in the reaction mechanism. However, in the absence of such activating groups, dibromoisoquinolines have been noted to primarily undergo nucleophilic substitution reactions rather than transformations of the heterocyclic skeleton.
Further research is required to determine if this compound can be induced to undergo ring scission or contraction through other chemical methodologies, such as photochemical reactions, transition-metal-catalyzed processes, or reactions with strong reducing or oxidizing agents. Without such dedicated research, no definitive processes or resulting products can be reported.
Rearrangement Pathways Leading to Novel Heterocyclic Systems
Currently, there is no available information in the peer-reviewed scientific literature that describes the rearrangement of the this compound skeleton into novel heterocyclic systems. The investigation of skeletal rearrangements of heterocyclic compounds is a significant area of research for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,5-dibromoisoquinoline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Although specific experimental data for this compound is not widely available in the cited literature, the expected spectral characteristics can be predicted based on the known principles of NMR and data from analogous isoquinoline (B145761) derivatives.
One-dimensional NMR experiments are fundamental for determining the basic structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the isoquinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atoms and the nitrogen atom. Protons closer to these electronegative atoms will be deshielded and appear at a lower field (higher ppm). The coupling patterns (splitting of signals) will reveal the connectivity between adjacent protons. For instance, the protons on the benzene (B151609) ring (H-6, H-7, and H-8) would likely form a coupled system, and the protons on the pyridine (B92270) ring (H-1 and H-3) would also show characteristic couplings.
¹³C NMR: The carbon-13 NMR spectrum will display nine distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts provide insight into the hybridization state (sp²) and the electronic environment of each carbon. The carbons directly bonded to the bromine atoms (C-4 and C-5) are expected to be significantly shifted due to the heavy atom effect of bromine. The positions of the other carbon signals will be influenced by their proximity to the nitrogen and bromine substituents.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. wikipedia.orgblogspot.com The chemical shift of the nitrogen in this compound would be indicative of its sp² hybridization within the aromatic ring system. wikipedia.org The presence of the electron-withdrawing bromine atoms may cause a downfield shift compared to unsubstituted isoquinoline.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/H1 | 8.5 - 9.0 | 150 - 155 |
| C3/H3 | 7.5 - 8.0 | 120 - 125 |
| C4 | - | 125 - 130 |
| C4a | - | 135 - 140 |
| C5 | - | 120 - 125 |
| C6/H6 | 7.8 - 8.2 | 130 - 135 |
| C7/H7 | 7.6 - 8.0 | 128 - 133 |
| C8/H8 | 8.0 - 8.4 | 125 - 130 |
| C8a | - | 145 - 150 |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for probing the spatial relationships between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically through two or three bonds. youtube.com This would be instrumental in confirming the connectivity of the protons in the aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. youtube.com This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the carbon skeleton of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. youtube.com For a planar aromatic molecule like this compound, NOESY can help to confirm the relative positions of substituents and protons on the ring system.
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR can be used to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique can provide insights into intermolecular interactions, packing arrangements in the crystal lattice, and the presence of different polymorphs.
For certain molecules, NMR can be used to study dynamic processes such as conformational changes or chemical exchange. In the case of this compound, if there were any restricted rotation around single bonds (unlikely in this rigid aromatic system) or other dynamic equilibria, variable temperature NMR studies could be employed to investigate these processes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. rsc.org For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Expected HRMS Data for this compound (C₉H₅Br₂N)
| Isotopologue | Calculated Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| [M]+ (with ²x⁷⁹Br) | 284.8841 | ~50 |
| [M+2]+ (with ⁷⁹Br, ⁸¹Br) | 286.8821 | ~100 |
| [M+4]+ (with ²x⁸¹Br) | 288.8800 | ~50 |
Note: The table shows the expected major peaks in the molecular ion region. The exact m/z values are calculated based on the most abundant isotopes of C, H, N, and Br.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the functional groups present in a molecule and provide a unique "fingerprint" spectrum.
While specific, fully assigned experimental IR and Raman spectra for this compound are not available, theoretical studies on similar molecules like 5-bromoisoquinoline (B27571) can provide a basis for predicting its vibrational characteristics. psgcas.ac.in The spectrum of this compound would be dominated by vibrations of the isoquinoline ring and the carbon-bromine bonds.
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the isoquinoline ring would appear in the 1400-1650 cm⁻¹ region. nih.gov
C-H in-plane and out-of-plane bending: These vibrations produce a complex pattern of bands in the 1000-1300 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions. The substitution pattern on the aromatic ring influences the exact positions of these bands.
C-Br stretching: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.
A table of predicted key vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1650 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR |
| C-H Out-of-plane Bend | 700 - 900 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
This table is predictive and based on data for related compounds. psgcas.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The resulting spectrum is characteristic of the molecule's electronic structure, particularly the extent of conjugation.
The UV-Vis spectrum of this compound, like that of isoquinoline itself, is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. asianpubs.org The presence of the bromine atoms, with their lone pairs of electrons, may lead to a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted isoquinoline due to electronic effects.
Studies on the closely related 5,7-dibromo-8-hydroxyquinoline have shown absorption bands in the range of 200-330 nm in various solvents. asianpubs.orgasianpubs.org It is reasonable to expect that this compound would exhibit a similar absorption profile. The position and intensity of the absorption bands can be influenced by the solvent polarity. asianpubs.org
A table of predicted UV-Vis absorption maxima (λₘₐₓ) is provided below.
| Solvent | Predicted λₘₐₓ (nm) | Associated Transition |
| Hexane | ~220, ~270, ~310 | π → π |
| Ethanol | ~225, ~275, ~315 | π → π |
| Acetonitrile (B52724) | ~222, ~272, ~312 | π → π* |
This table is predictive and based on data for related compounds. asianpubs.org
Advanced Chromatographic Techniques for Reaction Monitoring and Purification
Chromatography is a cornerstone for the separation of complex mixtures, and its advanced iterations are indispensable for the analysis of isomeric compounds and for monitoring the progress of chemical reactions. For a molecule like this compound, which may be synthesized along with other isomers (e.g., 5,8-dibromoisoquinoline), high-resolution chromatographic techniques are essential for its isolation and quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of organic compounds. When coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS), it becomes a powerful tool for the unequivocal identification and quantification of analytes.
In the context of this compound, an HPLC-DAD-MS system would be employed to monitor the bromination reaction of isoquinoline. The separation of this compound from the starting material, mono-brominated intermediates, and other dibrominated isomers can be achieved on a reversed-phase column, such as a C18 column. The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to resolve all components of the reaction mixture.
The DAD provides ultraviolet-visible (UV-Vis) spectra for each eluting peak, which can help in the initial identification of the compounds based on their chromophores. The isoquinoline ring system has a characteristic UV absorbance that would be altered by the position and number of bromine substituents.
The MS detector provides mass-to-charge ratio (m/z) information, which is critical for confirming the identity of the products. For this compound, the mass spectrometer would detect the molecular ion peak corresponding to its molecular weight, and the characteristic isotopic pattern of two bromine atoms would provide definitive confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can help differentiate between isomers.
While specific HPLC-DAD-MS application data for this compound is not extensively available in the public domain, a general method for the analysis of related halogenated quinones is presented in the table below, which could be adapted for this compound.
Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Halogenated Aromatic Compounds
| Parameter | Setting |
|---|---|
| HPLC System | Agilent HPLC or equivalent |
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, linear increase to 90% B over 20 min |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| DAD Wavelength | 220-400 nm |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Voltage | 4500 V |
| Scan Range (m/z) | 50-500 |
This table presents a hypothetical set of parameters based on common practices for the analysis of similar compounds and does not represent empirically validated data for this compound.
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.com SFC is particularly well-suited for the separation of isomers and chiral compounds, making it an excellent candidate for the purification of this compound from its structural isomers. waters.comselvita.com
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. waters.com For the separation of dibromoisoquinoline isomers, which have the same mass and similar polarities, the unique selectivity of SFC can be advantageous. The mobile phase in SFC is often modified with a small amount of an organic solvent (a co-solvent), such as methanol, to modulate the solvating power and improve the separation of more polar analytes.
Preparative SFC is an attractive technique for isolating pure this compound from a reaction mixture. waters.com The use of CO2 as the primary mobile phase component also makes SFC a "greener" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. selvita.com After separation, the CO2 is simply evaporated, simplifying the recovery of the purified compound. waters.com
While specific SFC methods for this compound are not readily found in published literature, the general parameters for separating isomeric compounds can be outlined.
Table 2: General Parameters for Preparative SFC for Isomer Separation
| Parameter | Setting |
|---|---|
| SFC System | Waters UPC² or similar |
| Column | Chiral or achiral stationary phase suitable for aromatic compounds |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol |
| Gradient | Isocratic or gradient elution with increasing co-solvent percentage |
| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |
| Back Pressure | 150-200 bar |
| Column Temperature | 35-50 °C |
| Detection | UV-Vis or Mass Spectrometry |
This table provides a general outline of SFC parameters and is not based on a specific validated method for this compound.
Computational Chemistry and Theoretical Investigations of 4,5 Dibromoisoquinoline
Density Functional Theory (DFT) Calculations
No specific DFT studies on 4,5-dibromoisoquinoline have been identified. Such studies would be invaluable for understanding its fundamental electronic and structural properties.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for this compound, which is crucial for predicting its reactivity, has not been reported. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determining the HOMO-LUMO energy gap.
Molecular Geometry Optimization and Conformational Landscapes
Detailed studies on the molecular geometry optimization and conformational landscapes of this compound are not available. This type of investigation would determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
There is no published research on the theoretical prediction of the spectroscopic properties of this compound using DFT. Such predictions are essential for interpreting experimental spectra and confirming the compound's structure.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Specific studies employing ab initio or semi-empirical methods to investigate the electronic properties of this compound are absent from the scientific literature. These methods would provide alternative or complementary insights to DFT calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No molecular dynamics simulations of this compound have been reported. MD simulations would be instrumental in understanding the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules.
Quantitative Structure-Property Relationship (QSPR) Studies (Focus on Non-Biological Properties: Reactivity, Stability, Electronic Characteristics)
There is no evidence of QSPR studies specifically targeting the non-biological properties of this compound. QSPR models for this compound would be beneficial for predicting its reactivity, stability, and electronic characteristics based on its molecular structure.
Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Mapping
Transition state theory is a fundamental concept in computational chemistry used to understand the rates of chemical reactions. japsonline.com It postulates the existence of a high-energy transition state complex that exists in quasi-equilibrium with the reactants. japsonline.com The rate of a reaction is then determined by the concentration of this transition state and the frequency with which it converts to products. Computational methods, particularly density functional theory (DFT), are powerful tools for locating and characterizing these transition states on the potential energy surface. researchgate.net
Table 1: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +20 |
| Products | -15 |
This table is illustrative and represents the type of data generated from computational energy profile mapping.
The data in the table would allow for a detailed understanding of the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis for Reactive Site Identification
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It is a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP surface indicate regions of different electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an MEP analysis would likely reveal the following:
Negative Potential: The nitrogen atom of the isoquinoline (B145761) ring, due to its lone pair of electrons, would exhibit a region of strong negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles.
Positive Potential: The hydrogen atoms and the regions around the bromine atoms would likely show positive electrostatic potential. The carbon atoms attached to the bromine atoms would also be expected to have a degree of positive potential due to the electron-withdrawing nature of the halogens, making them susceptible to nucleophilic attack.
In addition to MEP, charge distribution analysis, such as Mulliken population analysis, provides a quantitative measure of the partial atomic charges within the molecule. This analysis can further pinpoint the electrophilic and nucleophilic centers.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
| N1 | -0.55 |
| C4 | +0.15 |
| Br (at C4) | -0.05 |
| C5 | +0.12 |
| Br (at C5) | -0.06 |
This table is illustrative and represents the type of data generated from computational charge distribution analysis.
The calculated charges would complement the MEP analysis in identifying the most probable sites for chemical reactions.
Investigation of Solvent Effects and Intermolecular Interactions
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational chemistry offers methods to model these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. citedrive.com This model is effective in capturing the bulk electrostatic effects of the solvent on the solute.
For this compound, PCM calculations could be used to:
Determine the Gibbs free energy of solvation in various solvents, providing insights into its solubility. citedrive.com
Calculate the change in the dipole moment of the molecule when moving from the gas phase to a solvent. citedrive.com
Analyze how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction kinetics.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding or halogen bonding. These interactions can play a crucial role in the solvation process and the reaction mechanism. Computational studies can quantify the strength of these interactions and elucidate their influence on the chemical behavior of this compound.
Predictive Modeling of Novel Derivatives and Their Anticipated Chemical Properties
A significant advantage of computational chemistry is its ability to predict the properties of novel molecules before they are synthesized. nih.gov By starting with the this compound scaffold, new derivatives can be designed in silico by introducing various functional groups at different positions.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this predictive modeling. nih.govnih.gov These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. For instance, a 3D-QSAR model could be developed for a set of this compound derivatives to predict their potential as enzyme inhibitors. nih.gov
Computational methods can be used to predict a wide range of chemical properties for these novel derivatives, including:
Electronic Properties: Ionization potential, electron affinity, and HOMO-LUMO gap, which are crucial for understanding their reactivity and spectroscopic behavior.
Physicochemical Properties: Lipophilicity (logP), solubility, and dipole moment, which are important for their behavior in biological systems and for material science applications.
Reactivity: Predicted reaction pathways and activation energies for key reactions.
Table 3: Hypothetical Predicted Properties of Novel this compound Derivatives
| Derivative | Modification | Predicted LogP | Predicted Dipole Moment (Debye) |
| DB-IQ-01 | -NH2 at C7 | 2.8 | 3.5 |
| DB-IQ-02 | -OCH3 at C6 | 3.5 | 2.9 |
| DB-IQ-03 | -CN at C1 | 3.1 | 5.2 |
| DB-IQ-04 | -CF3 at C8 | 4.2 | 4.8 |
This table is illustrative and represents the type of data generated from predictive modeling studies.
This predictive capability allows for the rational design of new molecules with desired properties, significantly accelerating the discovery process for new materials and therapeutic agents. tandfonline.com
Applications of 4,5 Dibromoisoquinoline in Advanced Materials and Specialized Synthetic Chemistry
Precursor for Functional Organic Materials (Excluding Biological Applications)
The ability to undergo further chemical modifications at the bromine-substituted positions allows for the integration of the 4,5-dibromoisoquinoline scaffold into larger conjugated systems, making it a promising candidate for various functional organic materials.
Monomers for Conducting Polymers and Molecular Electronics
While direct polymerization of this compound is not widely reported, its derivatives serve as crucial monomers for the synthesis of conducting polymers. The bromine atoms can be readily converted to other functional groups or used in cross-coupling reactions to create extended π-conjugated systems. These resulting polymers, incorporating the isoquinoline (B145761) moiety, are investigated for their potential in molecular electronics due to their inherent electronic and photophysical properties. The isoquinoline nitrogen atom can also influence the polymer's electronic characteristics and its ability to interact with other molecules or surfaces.
Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The isoquinoline core is a known component in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Derivatives of this compound can be functionalized to create electron-transporting or hole-transporting materials, as well as fluorescent emitters for OLEDs. The introduction of different substituents at the 4 and 5 positions allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination in OLED devices.
In the realm of OPVs, isoquinoline derivatives are explored as non-fullerene acceptors. nih.govresearchgate.netnih.govrsc.org The electron-deficient nature of the isoquinoline ring system, which can be further modulated by the bromo-substituents, makes it a suitable candidate for accepting electrons from a donor material upon light absorption. The ability to tailor the optical and electronic properties of this compound derivatives through subsequent chemical reactions is a key advantage in the design of new and efficient organic solar cell materials.
Components for Fluorescent Probes and Chemical Sensors (Non-biological sensing)
The inherent fluorescence of the isoquinoline scaffold makes its derivatives, including those of this compound, attractive for the development of fluorescent probes and chemosensors for non-biological applications. nih.govresearchgate.netrsc.org By attaching specific recognition moieties at the 4 and/or 5 positions, sensors can be designed to selectively detect various analytes such as metal ions or small molecules. The binding of the analyte to the recognition site can induce a change in the fluorescence properties of the isoquinoline core, such as quenching or enhancement of the emission, or a shift in the emission wavelength, allowing for quantitative detection.
Versatile Synthon in Ligand Design for Catalysis
The rigid backbone and the presence of two distinct reactive sites on this compound make it an excellent starting material for the synthesis of novel ligands for various catalytic applications.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. acs.org The C2-symmetric framework of many successful chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has inspired the design of new ligand scaffolds. orgsyn.orgnih.govorgsyn.orgwikipedia.orgsynthesiswithcatalysts.com this compound offers a platform for creating novel chiral ligands. Through stereoselective reactions, chiral phosphine (B1218219) groups or other coordinating moieties can be introduced at the 4 and 5 positions. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The isoquinoline nitrogen can also play a role in coordinating to the metal center, potentially leading to ligands with unique denticities and electronic properties. thieme-connect.com The synthesis of axially chiral 3,4-disubstituted isoquinolines has been a subject of interest, highlighting the potential for creating stereochemically defined ligands from isoquinoline precursors. acs.org
Development of Ligands for Transition Metal-Catalyzed Processes (e.g., C-H Activation, Polymerization)
The functionalization of this compound can lead to the development of robust ligands for various transition metal-catalyzed processes. For instance, the bromine atoms can be substituted with phosphine, amine, or other coordinating groups to create bidentate or potentially tridentate ligands. These ligands can stabilize transition metal centers in various oxidation states and influence the catalytic activity and selectivity in reactions such as C-H activation. nih.govnih.gov The direct C-H functionalization of the isoquinoline core itself is an active area of research, and ligands derived from this compound could be designed to direct or facilitate such transformations on other substrates.
In the field of polymerization, ligands play a crucial role in controlling the properties of the resulting polymers. While direct applications of this compound-based ligands in polymerization are not extensively documented, the principles of ligand design suggest their potential. By tailoring the steric and electronic properties of ligands derived from this compound, it may be possible to develop catalysts for olefin polymerization with enhanced activity, stability, and control over polymer microstructure.
Intermediate in the Synthesis of Agrochemical Components (Focus on Chemical Pathways, not Biological Efficacy)
While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its structural motifs are of significant interest in the design of new agricultural compounds. The isoquinoline core is a known scaffold in various biologically active molecules. The dibromo substitution on this framework offers synthetic handles for creating diverse derivatives for screening purposes. The chemical pathways to functionalize this compound are primarily based on modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.
One of the key synthetic routes involves the Suzuki coupling reaction , where the bromine atoms can be substituted with aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. For instance, reacting this compound with an arylboronic acid (Ar-B(OH)₂) would lead to the formation of mono- or di-arylisoquinolines. The reaction conditions can be tuned to favor either monosubstitution or disubstitution, providing a pathway to a variety of derivatives.
Another important transformation is the Sonogashira coupling , which allows for the introduction of alkyne moieties. This palladium-copper catalyzed reaction of this compound with a terminal alkyne would yield 4,5-dialkynylisoquinoline derivatives. These alkynyl groups can be further elaborated, for example, through cycloaddition reactions, to generate more complex heterocyclic systems relevant to agrochemical research.
The Buchwald-Hartwig amination provides a route to introduce nitrogen-based functional groups. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. Reacting this compound with various amines under the appropriate catalytic conditions can produce a library of amino-isoquinoline derivatives. These derivatives can serve as building blocks for compounds with potential herbicidal or fungicidal properties.
The following table summarizes these key reactions for the derivatization of this compound for potential agrochemical applications.
| Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted isoquinolines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted isoquinolines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted isoquinolines |
These synthetic pathways demonstrate the utility of this compound as a versatile intermediate. The ability to introduce a variety of functional groups at specific positions on the isoquinoline scaffold is a powerful tool in the rational design of new agrochemical candidates.
Precursors for Advanced Dye and Pigment Molecules
The extended aromatic system of the isoquinoline nucleus provides a good foundation for chromophores, making its derivatives candidates for advanced dyes and pigments. The functionalization of this compound allows for the synthesis of molecules with tailored photophysical properties. The introduction of electron-donating and electron-accepting groups through cross-coupling reactions can be used to tune the absorption and emission wavelengths of the resulting compounds.
For example, the synthesis of azo dyes, which are characterized by the -N=N- functional group, could potentially be initiated from a derivative of this compound. nih.gov This would first involve the conversion of one or both bromine atoms to an amino group, for instance via the Buchwald-Hartwig amination. The resulting aminoisoquinoline can then be diazotized with nitrous acid to form a diazonium salt. Subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, would yield a highly conjugated azo dye. The specific color of the dye would depend on the nature of the substituents on both the isoquinoline core and the coupling partner.
Furthermore, the bromine atoms on this compound can be replaced with cyano groups through reactions like the Rosenmund-von Braun reaction . The introduction of cyano groups can significantly alter the electronic properties of the molecule and are common in certain classes of dyes.
The versatility of palladium-catalyzed cross-coupling reactions is also crucial in this context. By strategically introducing different aromatic and heterocyclic substituents at the 4- and 5-positions, it is possible to create a wide range of conjugated systems with diverse colors and properties. For instance, a Suzuki coupling with an electron-rich aromatic boronic acid at one position and an electron-withdrawing aromatic boronic acid at the other could lead to a "push-pull" type chromophore, which often exhibits strong absorption in the visible region of the electromagnetic spectrum.
Incorporation into Complex Polycyclic Aromatic Systems and Frameworks
The rigid structure and the presence of two reactive sites make this compound an excellent building block for the construction of larger, complex polycyclic aromatic systems and frameworks. These larger structures are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A key strategy for extending the aromatic system is through palladium-catalyzed annulation reactions. rsc.org For example, a [3+3] annulation method could potentially be employed, where this compound reacts with a molecule containing two nucleophilic centers. More commonly, sequential or one-pot cross-coupling reactions are used to build up the polycyclic structure.
A double Suzuki coupling reaction with a diboronic acid, such as 1,1'-biphenyl-2,2'-diboronic acid, could lead to the formation of a larger, fused polycyclic aromatic system containing the isoquinoline moiety. The geometry of the diboronic acid would dictate the shape and strain of the resulting framework.
Similarly, intramolecular cross-coupling reactions can be envisioned. If the bromine atoms are first functionalized with groups that can subsequently react with each other or with the isoquinoline core, complex, three-dimensional structures can be accessed.
The use of bromo-functionalized polycyclic aromatic hydrocarbons in cross-coupling reactions to form donor-acceptor materials is a well-established strategy. nih.gov By analogy, this compound can act as a precursor to an acceptor unit in such materials. For example, a Negishi cross-coupling reaction with an organozinc reagent could be used to attach donor molecules to the isoquinoline core. nih.gov
The following table outlines some of the key synthetic strategies for incorporating this compound into larger aromatic systems.
| Reaction Type | Coupling Partner | Resulting Structure |
| Double Suzuki Coupling | Diboronic acid | Fused polycyclic aromatic system |
| Sequential Cross-Coupling | Various organometallic reagents | Asymmetrically substituted polycyclic systems |
| Intramolecular Coupling | Pre-functionalized isoquinoline | Strained or cage-like aromatic structures |
These approaches highlight the potential of this compound as a valuable synthon in the construction of novel and complex polycyclic aromatic hydrocarbons and related advanced materials.
Future Research Trajectories and Current Challenges in 4,5 Dibromoisoquinoline Chemistry
Development of Highly Atom-Economical and Stereoselective Synthetic Methodologies
A primary challenge in heterocyclic chemistry is the development of synthetic routes that are both efficient and environmentally benign. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key driver of innovation. nih.govprimescholars.com Future research on 4,5-dibromoisoquinoline will likely focus on moving beyond classical multi-step syntheses, which often generate significant waste, towards more sophisticated and atom-economical approaches.
Pericyclic reactions, such as Diels-Alder cycloadditions, represent a gold standard in atom economy, often incorporating all atoms from the starting materials into the product. nih.gov The development of a one-pot cycloaddition strategy to construct the this compound core would be a significant advancement. Another promising avenue is the use of catalytic C-H activation/halogenation strategies on an isoquinoline (B145761) precursor, which would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Stereoselectivity, particularly in the synthesis of derivatives where chiral centers are introduced, is another critical frontier. While the parent this compound is achiral, many of its biologically relevant derivatives are not. Future methodologies may involve asymmetric catalysis to install substituents at positions adjacent to the bromine atoms, leading to enantiomerically pure compounds for pharmacological evaluation. researchgate.net
Table 1: Comparison of Atom Economy in Synthetic Strategies
| Synthetic Strategy | General Approach | Theoretical Atom Economy (%) | Key Challenges for this compound |
|---|---|---|---|
| Classical Synthesis | Multi-step linear sequence involving nitration, reduction, cyclization, and bromination. | < 50% | Stoichiometric reagents, multiple purification steps. |
| Catalytic C-H Halogenation | Direct, regioselective bromination of the isoquinoline core using a catalyst. | > 80% | Achieving the specific 4,5-dibromination pattern selectively. |
| [4+2] Cycloaddition | Building the core from acyclic, appropriately substituted precursors. | ~100% rsc.org | Design and synthesis of suitable diene and dienophile precursors. |
Exploration of Novel Reactivity Modes and Unconventional Transformations
The two bromine atoms on the this compound ring are electronically and sterically distinct, offering a playground for selective chemical transformations. The C4-Br bond is part of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution, while the C5-Br bond on the benzene (B151609) ring is more amenable to reactions like Suzuki, Stille, and Sonogashira cross-coupling.
Future work will focus on exploiting this differential reactivity for sequential, one-pot functionalization. For instance, a selective Sonogashira coupling at the C5 position could be followed by a Buchwald-Hartwig amination at the C4 position, enabling the rapid assembly of complex molecular architectures.
Unconventional transformations also present exciting research avenues. The reaction of brominated isoquinolines with strong bases like potassium amide can proceed through a benzyne (B1209423) mechanism, leading to rearranged products. thieme-connect.de Investigating the potential for benzyne or radical-mediated reactions with this compound could unlock novel pathways to previously inaccessible derivatives. Electron-transfer processes, particularly in liquid ammonia, have been shown to facilitate substitutions that are difficult under standard nucleophilic conditions and may involve radical intermediates. thieme-connect.de
Integration of this compound into Supramolecular Assemblies and Nanostructures
The bromine atoms in this compound are effective halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular materials. The specific geometry of this compound, with its two bromine atoms positioned on adjacent rings, could be harnessed to direct the self-assembly of molecules into well-defined one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks.
Future research will likely involve co-crystallization of this compound with halogen bond acceptors to create novel organic materials with tailored electronic or photophysical properties. Furthermore, its rigid structure makes it an attractive building block (ligand) for coordination polymers and metal-organic frameworks (MOFs). By replacing the bromine atoms with coordinating groups like carboxylates or nitriles, it could be integrated into porous frameworks with potential applications in gas storage, separation, or catalysis. The development of such functional nanostructures hinges on a deep understanding of the intermolecular forces at play. rsc.org
Advanced Structure-Property Relationship Studies for Tailored Material Performance
Understanding the relationship between molecular structure and material properties is fundamental to designing functional molecules. pku.edu.cn For this compound, this involves synthesizing a library of derivatives and systematically evaluating how changes in structure affect their performance in areas like pharmacology or materials science.
For example, in drug discovery, quantitative structure-activity relationship (QSAR) studies can be employed. By creating a series of this compound analogues with varying substituents and measuring their biological activity (e.g., as kinase inhibitors or antimicrobial agents), predictive models can be built. nih.govnih.gov These models can then guide the design of more potent and selective drug candidates.
In materials science, structure-property studies could focus on tuning the photophysical properties of this compound derivatives for applications in organic light-emitting diodes (OLEDs) or sensors. The introduction of electron-donating or electron-withdrawing groups at specific positions can significantly alter the molecule's absorption and emission wavelengths.
Table 2: Hypothetical Structure-Property Tuning of this compound Derivatives
| Derivative | Modification | Predicted Property Change | Potential Application |
|---|---|---|---|
| 4-Amino-5-bromoisoquinoline | Introduction of an electron-donating group (NH2) at C4. | Bathochromic (red) shift in fluorescence emission. | Fluorescent probe, OLED emitter. |
| 4,5-Di(ethynyl)isoquinoline | Replacement of Br with alkyne groups. | Increased structural rigidity and π-conjugation. | Molecular wire, electronic material. |
| 4-Bromo-5-(pyrazolyl)isoquinoline | Suzuki coupling at C5 with a nitrogen-containing heterocycle. | Enhanced metal-coordinating ability. | Ligand for catalysts, MOF linker. |
Addressing Challenges in Scalable Synthesis and Process Intensification
Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms or tons) presents significant challenges in terms of safety, cost, and efficiency. rsc.orgresearchgate.net Scalable synthesis of this compound requires robust and reproducible procedures that avoid hazardous reagents, cryogenic temperatures, or laborious purification methods like column chromatography. orgsyn.orggoogle.com
Process intensification is a key concept in modern chemical engineering that aims to develop smaller, cleaner, and more energy-efficient production processes. mdpi.comcetjournal.it For this compound, this could involve replacing traditional batch reactors with continuous flow systems. Flow chemistry offers superior heat and mass transfer, allowing for highly exothermic or rapid reactions to be controlled with greater precision and safety. cetjournal.it This approach can also reduce solvent usage and waste generation, aligning with the principles of green chemistry. mdpi.com The development of a scalable, one-pot synthesis in a continuous flow reactor would be a major breakthrough for the commercial availability of this compound. nih.gov
Synergy of Experimental and Computational Approaches for Mechanistic Understanding and Predictive Design
The combination of experimental synthesis and high-level computational modeling provides a powerful tool for understanding reaction mechanisms and predicting molecular properties. researchgate.net Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for the synthesis and functionalization of this compound. This insight can help experimentalists optimize reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and selectivity. researchgate.net
For example, computational studies could predict the relative activation barriers for substitution at the C4 versus the C5 position, guiding the development of selective functionalization strategies. Similarly, computational docking studies can predict how different derivatives of this compound might bind to a biological target, such as an enzyme's active site, thereby prioritizing the synthesis of the most promising candidates for drug discovery. nih.gov This synergistic approach accelerates the design-build-test-learn cycle, making the discovery of new functional molecules more efficient and cost-effective. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4,5-dibromoisoquinoline, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves bromination of isoquinoline precursors. Direct bromination using molecular bromine (Br₂) in acetic acid at 60–80°C is common, but regioselectivity can be challenging due to competing substitution patterns. Alternatively, halogen exchange reactions using catalysts like CuBr or Pd-based systems may improve selectivity. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Reaction temperature and solvent polarity critically affect bromine distribution: higher temperatures favor thermodynamic products, while polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 4,5-positions .
Q. How can NMR spectroscopy and mass spectrometry be optimized for structural elucidation of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns. The deshielding effect of bromines causes distinct downfield shifts (δ 8.5–9.0 ppm for H-3 and H-6).
- 2D NMR : HSQC and HMBC correlations confirm connectivity between Br-substituted carbons and adjacent protons. NOESY can clarify steric interactions in bulky derivatives .
- MS : High-resolution ESI-MS identifies molecular ions ([M+H]⁺), while isotopic patterns (²⁷⁹Br/⁸¹Br) confirm bromine presence. Fragmentation patterns (e.g., loss of Br• radicals) aid structural validation .
Advanced Research Questions
Q. What factors contribute to the regioselectivity of this compound in Diels-Alder or cross-coupling reactions?
- Methodological Answer : The 4,5-dibromo motif imposes steric and electronic constraints. In Diels-Alder reactions, bromines at the 4,5-positions act as electron-withdrawing groups, polarizing the dienophile and favoring endo transition states. For Suzuki-Miyaura couplings, Br-4 exhibits higher reactivity due to reduced steric hindrance compared to Br-5. Computational studies (e.g., M06-2X/6-311+G(2df,p) DFT) predict Fukui indices to identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Br-4 activation) .
Q. How do computational models predict the electronic properties of this compound and guide synthetic planning?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal:
- Electrostatic Potential Maps : Highlight electron-deficient regions (Br-substituted carbons) for nucleophilic attack.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate suitability for charge-transfer complexes.
- Transition State Modeling : Predicts regioselectivity in cycloadditions (e.g., inverse electron-demand Diels-Alder) .
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DCM) to stabilize intermediates .
Q. What strategies resolve contradictory data in literature regarding the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To reconcile
- Standardized Assays : Use NIH/3T3 fibroblasts for cytotoxicity comparisons (IC₅₀ values) and Gram-positive bacteria (e.g., S. aureus) for antimicrobial screens.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br-5 with -NH₂) to isolate pharmacophores.
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ ranges (e.g., 10–50 μM for anticancer activity) .
Q. What are the challenges in achieving enantiomeric purity in this compound-based catalysts, and how can chiral resolution techniques address them?
- Methodological Answer : Bromine’s steric bulk complicates asymmetric synthesis. Strategies include:
- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce axial chirality during Ullmann coupling.
- Kinetic Resolution : Lipase-catalyzed acyl transfer (e.g., CAL-B) selectively modifies one enantiomer.
- Chiral Chromatography : Pirkle-type columns (e.g., Chiralpak IA) separate diastereomers with >95% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
